![molecular formula C21H16N4O4S3 B2477649 Benzoate de méthyle 4-(2-((7-oxo-3-phényl-2-thioxo-2,3,6,7-tétrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acétamido) CAS No. 1040654-22-5](/img/new.no-structure.jpg)
Benzoate de méthyle 4-(2-((7-oxo-3-phényl-2-thioxo-2,3,6,7-tétrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acétamido)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16N4O4S3 and its molecular weight is 484.56. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments et chimie médicinale
La synthèse d'amides d'acide pyrrole-3-carboxylique, comme notre composé, présente un intérêt significatif en raison de leur rôle central dans les médicaments efficaces. Par exemple, l'atorvastatine (un médicament hypocholestérolémiant) et le sunitinib (utilisé dans le traitement du cancer) contiennent des sous-structures similaires . Les chercheurs explorent des dérivés comme le nôtre pour découvrir de nouveaux candidats médicaments avec une efficacité et des profils de sécurité améliorés.
Activités anti-inflammatoires et analgésiques
Les dérivés d'indole, qui partagent certaines caractéristiques structurales avec notre composé, ont démontré des effets anti-inflammatoires et analgésiques . Des études plus approfondies pourraient explorer si notre composé présente des propriétés similaires.
Recherche sur la tuberculose
L'échafaudage triazole, présent dans notre composé, a une signification pharmacologique. Les chercheurs ont étudié des dérivés de triazole pour leur activité antituberculeuse . Notre composé pourrait constituer un atout précieux pour cette ligne de recherche.
Synthèse organique et développement de méthodologies
Les composés ayant des structures de pyrrolin-4-one ont inspiré diverses approches synthétiques. Les chercheurs ont exploré des réactions de cyclisation, des processus oxydatifs et des variantes en un seul pot pour accéder à des composés similaires . Notre composé pourrait contribuer au développement de nouvelles méthodologies synthétiques.
Propriétés
Numéro CAS |
1040654-22-5 |
|---|---|
Formule moléculaire |
C21H16N4O4S3 |
Poids moléculaire |
484.56 |
Nom IUPAC |
methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
Clé InChI |
KDIABOUADQWMGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477569.png)
![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
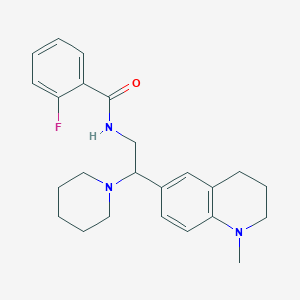
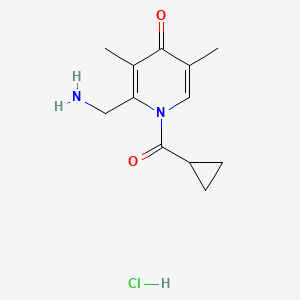

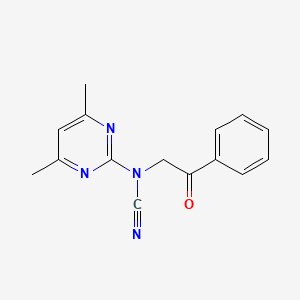
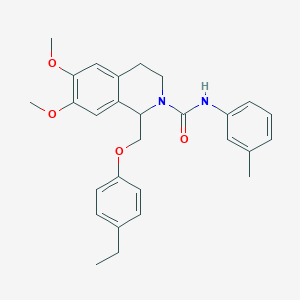

![3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2477584.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2477585.png)
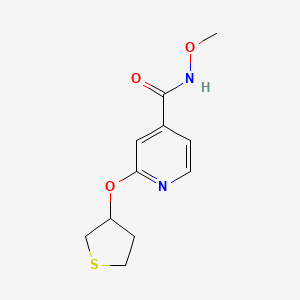
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
